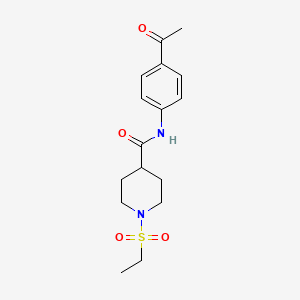![molecular formula C15H14N2O4S B4112157 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid](/img/structure/B4112157.png)
4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid
Overview
Description
4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid, also known as OTB, is a synthetic compound that has been studied for its potential use in various scientific research applications. The compound is a derivative of an amino acid called phenylalanine and has been found to have several interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid is not fully understood. However, it is believed that 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid inhibits the activity of an enzyme called dihydrofolate reductase, which is involved in the synthesis of DNA. This leads to the inhibition of cell growth and proliferation. 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid has also been found to activate a protein called AMP-activated protein kinase, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and physiological effects:
4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid has several interesting biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in cells. It has also been found to enhance mitochondrial function and increase ATP production. 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce blood pressure and improve endothelial function.
Advantages and Limitations for Lab Experiments
4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and has a long shelf life. However, 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. It also has a low bioavailability, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for research on 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid. One direction is to study its potential use in the treatment of various types of cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases. It would also be interesting to study the effects of 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid on other physiological systems, such as the immune system and the cardiovascular system. Finally, it would be interesting to develop more soluble and bioavailable derivatives of 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid that could be used in vivo.
Scientific Research Applications
4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs. 4-oxo-4-({4-[(2-thienylcarbonyl)amino]phenyl}amino)butanoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
properties
IUPAC Name |
4-oxo-4-[4-(thiophene-2-carbonylamino)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(7-8-14(19)20)16-10-3-5-11(6-4-10)17-15(21)12-2-1-9-22-12/h1-6,9H,7-8H2,(H,16,18)(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQOFOLPQIVFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}amino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B4112077.png)

![2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4112085.png)
![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)

![2-(4-bromophenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112104.png)

![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)

![2,5-dichloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B4112129.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112139.png)
![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)
![4-[(2-furylmethyl)amino]-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4112160.png)
![ethyl 4-{[2-(4-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4112166.png)